

Methyl 4-aminobutanoate CAS number and molecular structure.

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Compound of Interest

Compound Name: Methyl 4-aminobutanoate

Cat. No.: B1217889

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A Technical Guide to Methyl 4-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminobutanoate, also known as the methyl ester of γ -aminobutyric acid (GABA), is a pivotal chemical compound in neuroscience and medicinal chemistry.^{[1][2]} As a derivative of the principal inhibitory neurotransmitter in the central nervous system, GABA, this compound serves as a valuable pro-drug and a versatile synthetic building block.^{[3][4]} Its ability to cross the blood-brain barrier, a feat GABA itself cannot easily accomplish, makes it a significant tool for studying the GABAergic system.^[4] This document provides a comprehensive technical overview of **methyl 4-aminobutanoate**, its properties, synthesis, and its role in biological systems, tailored for a scientific audience.

Core Chemical and Physical Data

Methyl 4-aminobutanoate is the methyl ester resulting from the formal condensation of gamma-aminobutyric acid with methanol.^{[1][2]} It is commonly handled in its free base form or as a more stable hydrochloride salt.

- Chemical Abstracts Service (CAS) Number:
 - **Methyl 4-aminobutanoate** (Base): 3251-07-8^{[1][3]}

- **Methyl 4-aminobutanoate** Hydrochloride: 13031-60-2[1][5][6]
- Molecular Structure:
 - Molecular Formula (Base): C₅H₁₁NO₂[1][7]
 - Molecular Formula (Hydrochloride): C₅H₁₂ClNO₂[5][6]
 - SMILES (Base): COC(=O)CCCN[1]
 - InChIKey (Base): KVQGGLZHHFGHPU-UHFFFAOYSA-N[1]

Physicochemical Properties

The key quantitative properties of **methyl 4-aminobutanoate** and its hydrochloride salt are summarized in the table below for easy comparison.

Property	Methyl 4-aminobutanoate (Base)	Methyl 4-aminobutanoate HCl
Molecular Weight	117.15 g/mol [1][7]	153.61 g/mol [5][6][8]
Appearance	Colorless liquid[7]	White to off-white crystals/powder[3][8]
Melting Point	-40 °C[7]	120-125 °C[6][8]
Boiling Point	203.9 °C[7]	N/A
Density	1.010 g/cm ³ [7]	N/A
Solubility	Soluble in polar solvents (e.g., water, ethanol)[3][7]	Soluble in DMSO (≥30 mg/mL) [2]

Synthesis and Experimental Protocols

The synthesis of **methyl 4-aminobutanoate** hydrochloride is typically achieved through the esterification of 4-aminobutyric acid. Below are two common and effective laboratory-scale protocols.

Protocol 1: Fischer Esterification with Anhydrous HCl

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.^[3]

Methodology:

- Suspend 4-aminobutyric acid (0.2 mole, 20.64 g) in 200 mL of methanol in a round-bottom flask at room temperature.^[9]
- Slowly bubble anhydrous hydrogen chloride (HCl) gas into the heterogeneous mixture. The reaction is exothermic and may warm to a gentle reflux.^[9]
- After approximately 5 minutes of HCl addition, submerge the flask in a 0°C ice bath to control the temperature.^[9]
- Continue the addition of HCl gas for an additional 5 minutes while cooling.^[9]
- Place the reaction mixture under a nitrogen atmosphere and reflux for 17 hours.^[9]
- Following the reflux period, remove the solvent by evaporation in vacuo.^[9]
- The resulting product is **methyl 4-aminobutanoate** hydrochloride, obtained as a white solid, which can be used in subsequent steps without further purification.^[9]

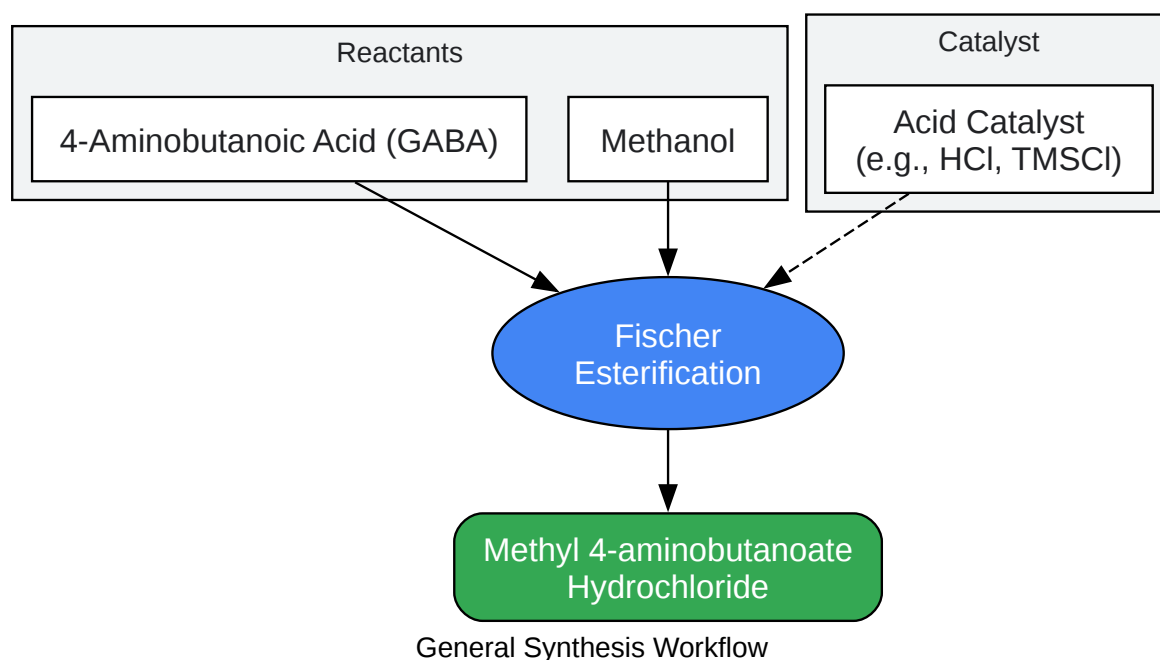
Protocol 2: Esterification using Trimethylchlorosilane (TMSCl)

This convenient method utilizes TMSCl to generate HCl in situ, facilitating esterification at room temperature.^{[10][11]}

Methodology:

- Place the amino acid (0.1 mol) in a suitable round-bottom flask.^[10]
- With magnetic stirring, slowly add freshly distilled trimethylchlorosilane (0.2 mol).^[10]

- Add 100 mL of methanol to the flask. The resulting solution or suspension is stirred at room temperature.[10]
- Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[10]
- Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the product, amino acid ester hydrochloride.[10]



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A simplified workflow for the synthesis of **Methyl 4-aminobutanoate HCl**.

Biological Activity and Applications in Drug Development

Methyl 4-aminobutanoate's primary significance lies in its relationship with GABA. It functions as a precursor or pro-drug that can effectively deliver GABA to the central nervous system.[4]

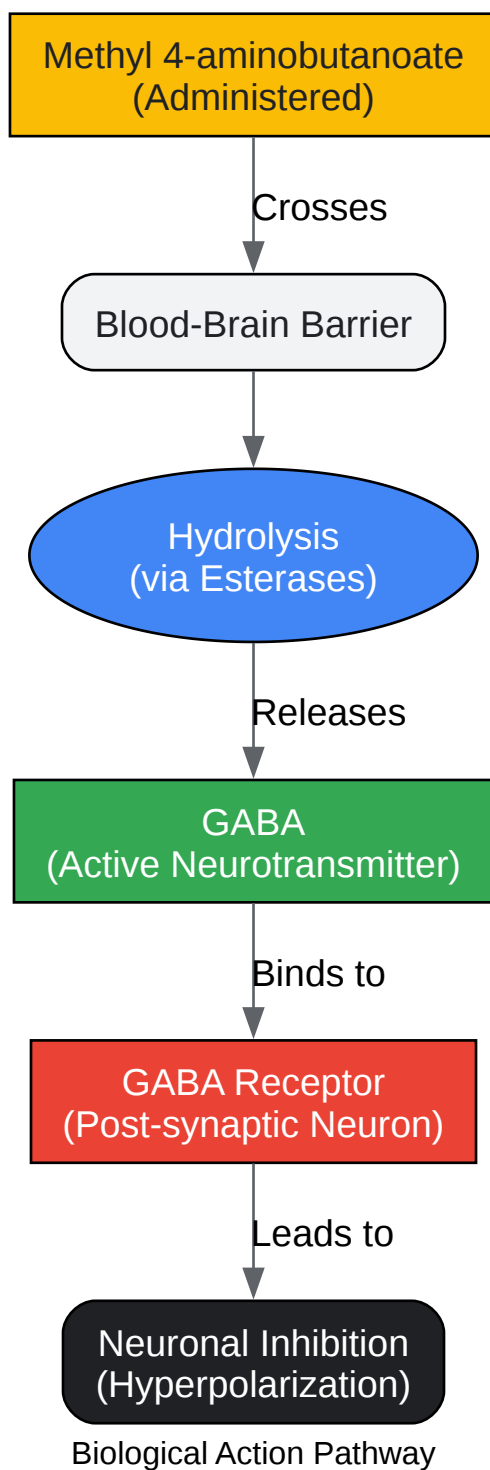
- Blood-Brain Barrier Permeation: Unlike GABA, **methyl 4-aminobutanoate** hydrochloride is capable of crossing the blood-brain barrier after administration.[4]

- **Conversion to GABA:** Once in the brain, it is hydrolyzed by endogenous esterases into 4-aminobutyric acid (GABA) and methanol.[4]
- **GABAergic System Modulation:** The resulting GABA can then exert its inhibitory effects. The pro-drug has been shown to inhibit GABA binding to synaptic membranes, activate the release of GABA, and inhibit its uptake by synaptosomes.[4]
- **Therapeutic Potential:** Because of these properties, it has been investigated for its neuroprotective and anticonvulsant effects.[3][4][7]
- **Synthetic Building Block:** The molecule contains both an amine and an ester group, making it a highly versatile building block for creating more complex molecules.[3] It is particularly useful in the synthesis of lactams, such as 2-pyrrolidinone, and other novel compounds with potential pharmacological activity.[3][7]

Role in GABA Signaling Pathway

The compound itself does not have a unique signaling pathway but rather serves as a delivery vehicle for the active neurotransmitter, GABA. The GABA signaling pathway is a cornerstone of inhibitory neurotransmission in the brain.[12]

The process begins with the systemic administration of **methyl 4-aminobutanoate**, which crosses the blood-brain barrier. In the brain, it is enzymatically converted to GABA. This newly synthesized GABA contributes to the overall pool of the neurotransmitter, which then binds to ionotropic GABA-A or metabotropic GABA-B receptors on post-synaptic neurons. This binding event typically leads to the influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect.



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Conversion of the pro-drug to GABA and its subsequent action on receptors.

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